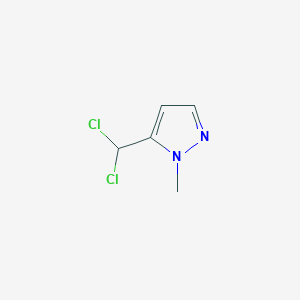
5-(dichloromethyl)-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dichloromethyl)-1-methylpyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dichloromethyl)-1-methylpyrazole can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(dichloromethyl)-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as copper or palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
5-(dichloromethyl)-1-methylpyrazole has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 5-(dichloromethyl)-1-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(dichloromethyl)-1-methylpyrazole include other pyrazole derivatives such as:
- 3,5-dimethylpyrazole
- 3,5-dichloropyrazole
- 3,5-dinitropyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1089212-40-7 |
|---|---|
Molekularformel |
C5H6Cl2N2 |
Molekulargewicht |
165.02 g/mol |
IUPAC-Name |
5-(dichloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3 |
InChI-Schlüssel |
PNDBZMNVPCGABH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















